

# An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 5-hydroxy-2-methoxybenzoate*

CAS No.: *87513-63-1*

Cat. No.: *B1269122*

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CAS Number: 87513-63-1

This technical guide provides a comprehensive overview of **Methyl 5-hydroxy-2-methoxybenzoate**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its use in experimental settings.

## Introduction and Chemical Identity

**Methyl 5-hydroxy-2-methoxybenzoate**, with the CAS number 87513-63-1, is a substituted aromatic ester. Its structure, featuring a hydroxyl, a methoxy, and a methyl ester group on a benzene ring, makes it a valuable building block in organic synthesis. The interplay of these functional groups dictates its reactivity and potential biological activity, positioning it as a compound of interest in medicinal chemistry.

The strategic placement of the electron-donating hydroxyl and methoxy groups, along with the electron-withdrawing methyl ester, creates a unique electronic environment on the aromatic ring. This influences its role as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.

## Physicochemical Properties

The physicochemical properties of **Methyl 5-hydroxy-2-methoxybenzoate** are crucial for its handling, storage, and application in various chemical reactions. Below is a table summarizing its key properties, including some predicted values based on its structure.

Property	Value	Source
CAS Number	87513-63-1	
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	
Molecular Weight	182.17 g/mol	
Physical Form	Solid	
Boiling Point	328.3±22.0 °C (Predicted)	
Density	1.216±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	9.18±0.18 (Predicted)	
Storage Temperature	2-8°C, Sealed in dry	

## Synthesis of Methyl 5-hydroxy-2-methoxybenzoate

The synthesis of **Methyl 5-hydroxy-2-methoxybenzoate** can be approached through a two-step process: the selective methylation of a dihydroxybenzoic acid precursor followed by esterification. A logical and efficient pathway starts from 2,5-dihydroxybenzoic acid.

### Rationale for the Synthetic Pathway

The choice of 2,5-dihydroxybenzoic acid as a starting material is strategic due to the differential reactivity of its two hydroxyl groups. The hydroxyl group at the 2-position is ortho to the carboxylic acid, making it more acidic and sterically hindered compared to the hydroxyl group

at the 5-position. This difference can be exploited for selective methylation. Following the formation of the parent acid, a standard Fischer esterification provides a reliable method to obtain the final methyl ester product.

## Experimental Protocols

### Step 1: Synthesis of 5-hydroxy-2-methoxybenzoic acid

This step involves the selective methylation of 2,5-dihydroxybenzoic acid.

- Materials:
  - 2,5-Dihydroxybenzoic acid
  - Dimethyl sulfate (DMS)
  - Sodium hydroxide (NaOH)
  - Methanol
  - Hydrochloric acid (HCl)
  - Diethyl ether
  - Anhydrous magnesium sulfate
- Procedure:
  - Dissolve 2,5-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. The molar ratio should be approximately 1:2 (acid:base) to form the disodium salt.
  - Cool the solution in an ice bath to 0-5°C.
  - Slowly add one equivalent of dimethyl sulfate dropwise while maintaining the temperature and stirring vigorously. The less hindered and more nucleophilic phenoxide at the 2-position will preferentially be methylated.
  - After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

- Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the product.
- Filter the precipitate, wash with cold water, and dry.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

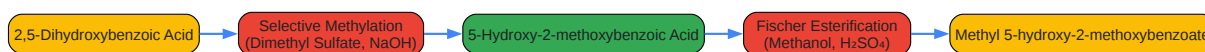
## Step 2: Fischer Esterification to **Methyl 5-hydroxy-2-methoxybenzoate**

This is a classic acid-catalyzed esterification.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Materials:
  - 5-hydroxy-2-methoxybenzoic acid
  - Methanol (anhydrous)
  - Concentrated sulfuric acid (catalyst)
  - Sodium bicarbonate (saturated solution)
  - Brine (saturated sodium chloride solution)
  - Ethyl acetate
  - Anhydrous sodium sulfate
- Procedure:
  - Dissolve 5-hydroxy-2-methoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
  - Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
  - Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Methyl 5-hydroxy-2-methoxybenzoate**.<sup>[1][2]</sup>

## Synthesis Workflow Diagram



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Caption: Synthesis pathway for **Methyl 5-hydroxy-2-methoxybenzoate**.

## Spectroscopic Analysis

While experimental spectra for **Methyl 5-hydroxy-2-methoxybenzoate** are not readily available in public databases, its expected spectroscopic characteristics can be predicted based on its structure and comparison with its isomers.

## Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic H (position 3)	7.0 - 7.2	Doublet	1H
Aromatic H (position 4)	6.7 - 6.9	Doublet of doublets	1H
Aromatic H (position 6)	7.3 - 7.5	Doublet	1H
Methoxy (-OCH <sub>3</sub> )	~3.8	Singlet	3H
Methyl Ester (-COOCH <sub>3</sub> )	~3.9	Singlet	3H
Hydroxyl (-OH)	5.0 - 6.0 (variable)	Broad singlet	1H

## Predicted <sup>13</sup>C NMR Spectrum

The carbon NMR will reflect the different chemical environments of the carbon atoms in the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (-COO-)	165 - 170
Aromatic C-O	150 - 160
Aromatic C-H	110 - 130
Aromatic C-C	120 - 140
Methoxy (-OCH <sub>3</sub> )	55 - 60
Methyl Ester (-COOCH <sub>3</sub> )	50 - 55

## Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
O-H stretch (hydroxyl)	3200 - 3600 (broad)	Hydrogen-bonded hydroxyl group
C-H stretch (aromatic)	3000 - 3100	Aromatic C-H bonds
C-H stretch (aliphatic)	2850 - 3000	Methyl groups
C=O stretch (ester)	1700 - 1730	Carbonyl of the ester
C=C stretch (aromatic)	1450 - 1600	Aromatic ring vibrations
C-O stretch	1000 - 1300	Ether and ester C-O bonds

## Mass Spectrometry

In a mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 182. Common fragmentation patterns would involve the loss of the methyl ester group (-COOCH<sub>3</sub>) or the methoxy group (-OCH<sub>3</sub>).

## Applications in Research and Drug Development

Substituted hydroxybenzoic acids and their esters are important scaffolds in medicinal chemistry.[5] While specific applications of **Methyl 5-hydroxy-2-methoxybenzoate** are not extensively documented, its structural motifs suggest several potential areas of use.

## As a Synthetic Intermediate

The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate. The hydroxyl group can be further alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These transformations open pathways to a wide range of more complex molecules. For instance, related hydroxy methoxybenzoates have been used as starting materials in the synthesis of the anticancer drug Gefitinib.[6]

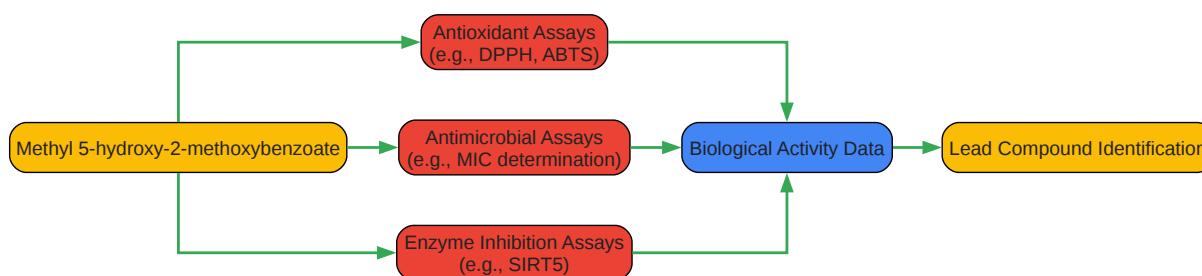
## Potential Biological Activity

Many phenolic compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The structural similarity of **Methyl 5-hydroxy-2-methoxybenzoate** to other biologically active phenolic acids suggests it could be a candidate for screening in these areas. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a target in cancer therapy.[5]

## Role in Drug Design

The methoxy and hydroxyl groups can participate in hydrogen bonding with biological targets, a key interaction in drug-receptor binding. The overall lipophilicity of the molecule, influenced by the methyl ester and methoxy group, is a critical parameter in determining its pharmacokinetic properties, such as absorption and distribution.

## Experimental Workflow for Biological Screening



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Caption: Workflow for evaluating the biological activity of the title compound.

## Conclusion

**Methyl 5-hydroxy-2-methoxybenzoate** is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an attractive starting point for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation for

researchers and drug development professionals to understand and utilize this compound in their work. Further experimental validation of its properties and exploration of its biological activities are warranted to fully realize its potential.

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